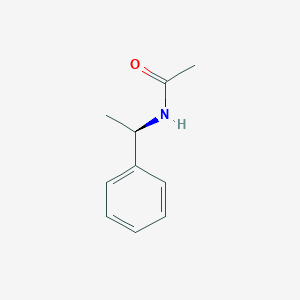

(R)-N-(1-苯乙基)乙酰胺

概述

描述

(R)-N-(1-phenylethyl)acetamide is a chiral compound that has been the subject of various studies due to its interesting properties and potential applications. The compound features a phenylethyl group attached to an acetamide moiety, which can be involved in various chemical reactions and has implications in fields such as organic synthesis and materials science .

Synthesis Analysis

The synthesis of related acetamide derivatives often involves the reaction of an amine with an acyl chloride or anhydride. For instance, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide was achieved through the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane . Similarly, (R)-2-cyano-N-(1-phenylethyl) acetamide was synthesized by slow evaporation of an aqueous solution at room temperature using ethanol . These methods highlight the versatility of acetamide derivatives in synthetic chemistry.

Molecular Structure Analysis

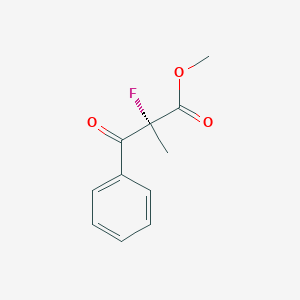

The molecular structure of acetamide derivatives has been extensively studied using various spectroscopic techniques. For example, the structure of silylated derivatives was investigated using NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods . The conformational analysis of diastereoisomeric acetamides was performed using NMR spectroscopy and theoretical calculations . The crystal structures of 2-oxo-2-phenyl-N-[(R)-1-phenylethyl]acetamide were determined to understand the lack of Yang photocyclization in their crystals .

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions. The study of 2-oxo-2-phenyl-N-[(R)-1-phenylethyl]acetamide revealed insights into the reasons for the lack of Yang photocyclization, a reaction that could potentially form cyclic compounds upon exposure to light . The synthesis of new N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides involved the characterization of conformational isomers, which is crucial for understanding the reactivity and properties of these compounds .

Physical and Chemical Properties Analysis

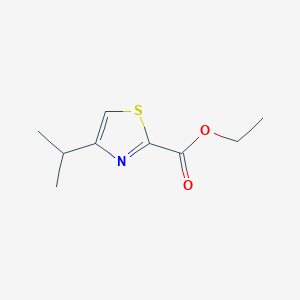

The physical and chemical properties of (R)-N-(1-phenylethyl)acetamide derivatives have been characterized using a variety of techniques. For example, (R)-2-cyano-N-(1-phenylethyl) acetamide crystals were characterized by single crystal X-ray diffraction, powder X-ray diffraction, FTIR, UV-Vis-NIR transmittance, scanning electron microscopy (SEM), and powder second harmonic generation (SHG), highlighting their potential in nonlinear optical applications . The crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined by NMR and X-ray diffraction analysis, which is essential for understanding the interactions and stability of the compound .

科学研究应用

1. 构象分析和立体化学

(R)-N-(1-苯乙基)乙酰胺已被研究其构象动力学和立体化学。例如,Langgård和Sandström(1996)利用NMR光谱和理论方法如MM2和AM1对(R)-N-(1-苯乙基)乙酰胺的对映异构体的静态和动态立体化学进行了详细分析。这项研究有助于理解这类化合物的分子结构和行为(Langgård & Sandström, 1996)。

2. 在癌症、炎症和止痛中的应用

研究已经确定了(R)-N-(1-苯乙基)乙酰胺衍生物的潜在抗癌、抗炎和镇痛特性。Rani、Pal、Hegde和Hashim(2014)合成了2-(取代苯氧基)-N-(1-苯乙基)乙酰胺衍生物,并评估了它们对特定癌细胞系的抗癌活性,以及它们的抗炎和镇痛活性(Rani, Pal, Hegde, & Hashim, 2014)。

3. 有机非线性光学晶体的生长和表征

(R)-N-(1-苯乙基)乙酰胺已被用于新有机非线性光学晶体的生长和表征。Hemaraju等人(2014, 2015)的研究集中在晶体生长、结构表征和光学性质评估上,展示了该材料在光学和光子学领域的实用性(Hemaraju et al., 2014),(Hemaraju & Prakash, 2015)。

4. 新化合物的合成和电物性质

已进行了关于合成涉及(R)-N-(1-苯乙基)乙酰胺的新化合物并研究其电物性质的研究。Torosyan等人(2017)研究了(R)-2,2-二氯-N-(1-苯乙基)乙酰胺与富勒烯C60的共轭物的合成,分析了其电化学和物理性质(Torosyan et al., 2017)。

5. 光环化研究

该化合物已被分析其在光环化过程中的潜力。Bąkowicz和Turowska-Tyrk(2009)确定了2-氧代-2-苯基-N-[(R)-1-苯乙基]乙酰胺的晶体结构,以了解为什么Yang光环化不会发生在它们各自的晶体中(Bąkowicz & Turowska-Tyrk, 2009)。

6. 合成和药理评估

新乙酰胺衍生物的合成和药理评估,包括与(R)-N-(1-苯乙基)乙酰胺相关的化合物,一直是一个感兴趣的课题。Rani、Pal、Hegde和Hashim(2016)合成了新的乙酰胺衍生物,并评估了它们的细胞毒性、抗炎、镇痛和退热效果,展示了这种化合物在制药研究中的多功能性(Rani, Pal, Hegde, & Hashim, 2016)。

属性

IUPAC Name |

N-[(1R)-1-phenylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVMRYVMZLANOQ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352838 | |

| Record name | N-[(1R)-1-phenylethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-(1-phenylethyl)acetamide | |

CAS RN |

36283-44-0 | |

| Record name | N-[(1R)-1-phenylethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

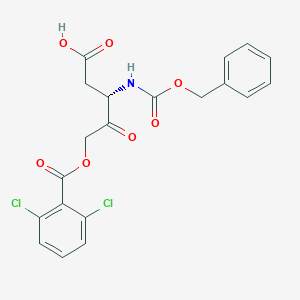

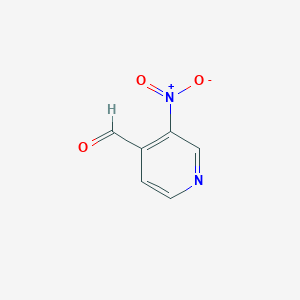

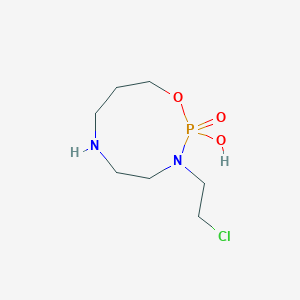

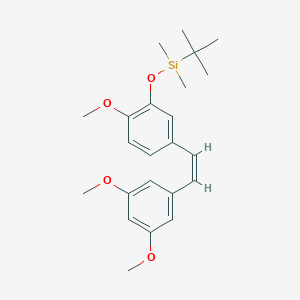

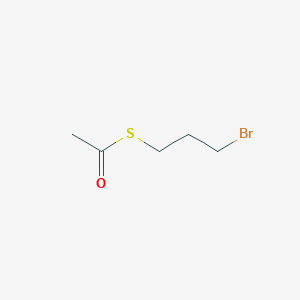

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

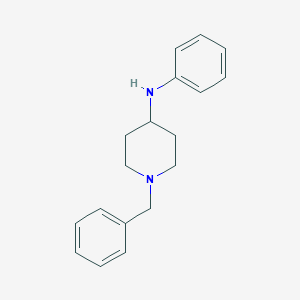

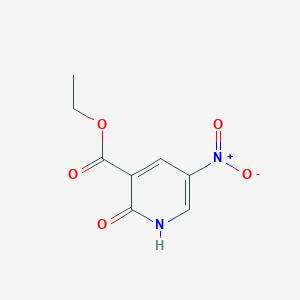

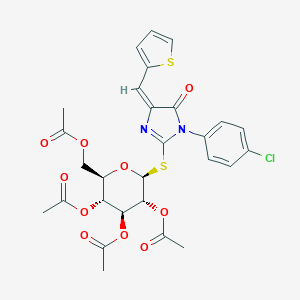

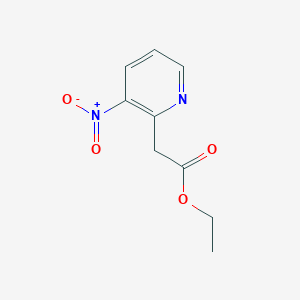

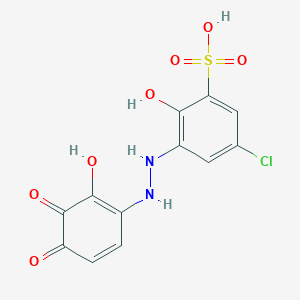

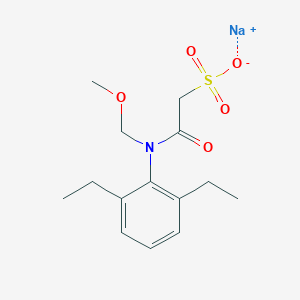

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B131318.png)